Nigrumnin I
描述
Nigrumnin I is a steroidal oligoglycoside isolated from the whole plant of Solanum nigrum L., a member of the Solanaceae family. Its structure was elucidated as (25R)-5α-spirostan-3β-ol 3-O-β-D-xylopyranosyl-(1→3)-[α-L-arabinopyranosyl-(1→2)]-β-D-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside through comprehensive spectroscopic analysis, including 1H-NMR, 13C-NMR, 2D correlation spectroscopy (COSY, TOCSY, HMQC, HMBC), and FAB-MS . This compound belongs to the spirostanol saponin class, characterized by a steroidal aglycone backbone (spirostan) conjugated with a branched oligosaccharide chain.
属性
分子式 |
C55H90O25 |
|---|---|
分子量 |
1151.3 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C55H90O25/c1-21-8-13-55(71-18-21)22(2)34-31(80-55)15-28-26-7-6-24-14-25(9-11-53(24,4)27(26)10-12-54(28,34)5)73-51-46(78-50-42(67)39(64)35(60)23(3)72-50)43(68)44(33(17-57)75-51)76-52-47(79-49-41(66)37(62)30(59)20-70-49)45(38(63)32(16-56)74-52)77-48-40(65)36(61)29(58)19-69-48/h21-52,56-68H,6-20H2,1-5H3/t21-,22+,23+,24+,25+,26-,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42-,43+,44+,45+,46-,47-,48+,49+,50+,51-,52+,53+,54+,55-/m1/s1 |
InChI 键 |
YYCFEJVBMMGRLX-ZOPCGVIKSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
同义词 |
(25R)-5alpha-spirostan-3beta-ol 3-O-betaD-xylopyranosyl-(1-->3)-(alpha-L-arabinopyranosyl-(1 -->2))-beta-D- glucopyranosyl-(1-->4)-(alpha-L-rhamnopyranosyl(1-->2))-beta-D- galactopyranoside nigrumnin I |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Degalactotigonin
Degalactotigonin, another steroidal saponin from Solanum nigrum, shares the spirostan aglycone core with Nigrumnin I but differs in glycosylation. Its structure includes a 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside chain, lacking the arabinose and rhamnose units present in this compound . This structural variation impacts solubility and receptor interactions. Degalactotigonin exhibits potent anticancer activity by inhibiting the EGFR signaling pathway in pancreatic cancer cells, inducing apoptosis and cell cycle arrest . In contrast, this compound’s bioactivity remains less documented, suggesting that its extended glycosylation may alter pharmacokinetic properties or target specificity.
Utroside B
Utroside B, also isolated from Solanum nigrum, is a hepatoprotective saponin with a (25R)-spirostan-3β-ol aglycone but a distinct glycosidic chain: 3-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside . Unlike this compound, Utroside B’s simpler glycosylation correlates with its selective activity against hepatocellular carcinoma via modulation of caspase-dependent pathways . The absence of xylose and rhamnose in Utroside B highlights the role of specific sugar residues in mediating cytotoxicity.
Solanigrosides (I–V)
Solanigrosides I–V, isolated from Solanum species, are structurally analogous to this compound but differ in aglycone configuration and glycosylation. For example, Solanigroside I contains a 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl-(1→3)-β-D-galactopyranoside chain, while Solanigroside V features a terminal glucose moiety instead of xylose . These variations influence membrane permeability and binding affinity to sterol-recognizing proteins.
Functional Comparison with Related Compounds
Anticancer Mechanisms
- Degalactotigonin : Targets EGFR tyrosine kinase, suppressing PI3K/Akt and MAPK pathways .
- Utroside B : Activates p53 and Bax proteins, promoting mitochondrial apoptosis .
- This compound : Predicted to interact with cytoskeletal proteins (e.g., tubulin) based on in silico studies, but experimental validation is pending .
Structural-Activity Relationships (SAR)
- Glycosylation Complexity: Increased branching (e.g., arabinose and rhamnose in this compound) enhances water solubility but may reduce cellular uptake compared to less glycosylated analogs like Utroside B.
- Aglycone Modifications : The 5α-spirostan configuration in this compound versus 5β-spirostans in Solanigrosides affects membrane fluidity interactions .
Data Tables
Table 1: Structural Comparison of this compound and Analogous Compounds
Table 2: Spectroscopic Data Key Differences
常见问题
Q. What methodologies are employed to isolate and characterize Nigrumnin I from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography for purification. Structural characterization uses spectroscopic methods: nuclear magnetic resonance (NMR) for atomic connectivity, mass spectrometry (MS) for molecular weight, and infrared (IR) spectroscopy for functional groups. Purity is quantified via HPLC with UV detection, ensuring ≥95% purity for pharmacological studies .
Q. How is the structural integrity of synthesized this compound confirmed?
X-ray crystallography (XRD) provides definitive 3D structural confirmation. Complementary techniques include high-resolution MS for molecular formula validation and 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry. For novel derivatives, computational modeling (e.g., DFT calculations) may validate electronic properties .
Q. What thresholds define acceptable purity levels for this compound in experimental studies?
Pharmacological studies require ≥95% purity, validated by HPLC with a refractive index or UV detector. Impurity profiles must comply with ICH guidelines (e.g., ≤0.1% for unknown impurities). For in vivo studies, endotoxin levels should be <0.25 EU/mg via LAL assay .
Advanced Research Questions
Q. How can experimental designs optimize the bioavailability of this compound in preclinical models?
Use a factorial design to test variables like formulation (e.g., liposomal encapsulation), co-administration with bioavailability enhancers (e.g., piperine), or prodrug strategies. Pharmacokinetic parameters (AUC, Cmax, Tmax) should be measured via LC-MS/MS in plasma samples collected at timed intervals. Cross-species comparisons (rodent vs. non-rodent) improve translational relevance .
Q. What statistical approaches address dose-response inconsistencies in this compound studies?
Nonlinear regression models (e.g., Hill equation) quantify EC50/IC50 values and assess efficacy plateaus. For heterogeneous data, mixed-effects models account for inter-study variability. Meta-analyses aggregate results across studies, weighted by sample size and quality scores (e.g., SYRCLE risk-of-bias tool) .
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data?
Cross-validate using human-derived 3D cell cultures or organoids to bridge in vitro-in vivo gaps. Assess metabolic stability via liver microsome assays and correlate with in vivo metabolite profiling. Transcriptomic or proteomic analyses (e.g., RNA-seq, SILAC) identify off-target effects that may explain discrepancies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and catalyst concentration. Use design of experiments (DOE) to optimize synthesis pathways. Batch consistency is validated via orthogonal analytical methods (e.g., NMR, XRD, DSC) and stability testing under ICH accelerated conditions .
Methodological Considerations
- Reproducibility : Document experimental protocols in alignment with the ARRIVE guidelines for preclinical studies. Include raw data and instrument parameters in supplementary materials .
- Data Validation : Use negative/positive controls (e.g., siRNA knockdown for target specificity) and blinded analysis to reduce bias .
- Ethical Compliance : For in vivo work, obtain institutional animal care committee (IACUC) approval and adhere to the 3Rs (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
